![molecular formula C9H9N3O2 B2452154 6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1095822-90-4](/img/structure/B2452154.png)
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
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Description
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1095822-90-4 . It has a molecular weight of 191.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2/c1-5-3-6-7(9(13)14)10-4-11-8(6)12(5)2/h3-4H,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.19 . Other physical and chemical properties such as density and vapor pressure are not available in the retrieved resources .Scientific Research Applications
- Compounds containing the pyrrolo[2,3-d]pyrimidine moiety have demonstrated antitubercular properties . Researchers have explored their potential as inhibitors against Mycobacterium tuberculosis, a causative agent of tuberculosis.
- 6,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid serves as a pharmaceutical intermediate in the synthesis of kinase inhibitors . These inhibitors play a crucial role in treating various diseases, including cancer and inflammatory conditions.
- Some pyrrolo[2,3-d]pyrimidine derivatives act as modulators for adenosine A1 and A3 receptors . These receptors play essential roles in cellular signaling and immune responses.
- Researchers have identified anti-inflammatory potential for pyrrolo[2,3-d]pyrimidine derivatives . These compounds may inhibit inflammatory pathways, making them relevant for managing chronic inflammatory diseases.
- The pyrrolo[2,3-d]pyrimidine scaffold has been investigated for its antiviral activity . Compounds derived from it may exhibit inhibitory effects against viral replication.
Antitubercular Activity
Kinase Inhibitors and Disease Treatment
Adenosine Receptor Modulation
Anti-Inflammatory Properties
Antiviral Agents
Selective Protein Kinase B (PKB) Inhibition
properties
IUPAC Name |
6,7-dimethylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6-7(9(13)14)10-4-11-8(6)12(5)2/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIIOZZUYXXPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid |
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